molecular formula C16H18N4O2 B5009434 (4-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol

(4-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol

Cat. No. B5009434
M. Wt: 298.34 g/mol
InChI Key: AZFKRIWUSOBRCH-UHFFFAOYSA-N
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Description

The compound “(4-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-bearing compounds are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a phenyl group attached to a methanol group through an oxadiazole ring. This oxadiazole ring is further attached to a pyrazole ring, which is substituted with two methyl groups and an ethyl group .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological effects, as well as optimization of its synthesis process. Additionally, more studies could be conducted to fully understand its mechanism of action and to explore its potential applications in various fields .

properties

IUPAC Name

[4-[5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-9-12(2)20(18-11)8-7-15-17-16(19-22-15)14-5-3-13(10-21)4-6-14/h3-6,9,21H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFKRIWUSOBRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NC(=NO2)C3=CC=C(C=C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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